molecular formula C16H26ClNO B1397527 2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-15-1

2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397527
CAS RN: 1220029-15-1
M. Wt: 283.83 g/mol
InChI Key: WHJKYULLDNQIND-UHFFFAOYSA-N
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Description

“2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C16H26ClNO . It’s a member of the piperidine chemical family .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride” consists of 16 carbon atoms, 26 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, including “2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . These compounds have been reported to have anti-cancer, antihypertensive, antiulcer, and antimicrobial therapeutic applications .

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The piperidine cycle is one of the most common structures in heterocyclic compounds, which play a significant part in the pharmaceutical industry .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry . These methods can lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The compound “2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride” could be used in the discovery and biological evaluation of potential drugs . The latest scientific advances in this field involve the piperidine moiety .

Industrial Research

This compound is also used in industrial research for its potential use in manufacturing processes.

Medical Research

“2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride” is commonly used in medical research for its potential therapeutic effects.

Safety and Hazards

The safety and hazards associated with “2-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride” are not specified in the available sources. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

2-[2-(2-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-7-14-8-3-4-10-16(14)18-13-11-15-9-5-6-12-17-15;/h3-4,8,10,15,17H,2,5-7,9,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJKYULLDNQIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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